molecular formula C11H14O B8770120 2-[(4-Ethylphenyl)methyl]oxirane CAS No. 62826-24-8

2-[(4-Ethylphenyl)methyl]oxirane

Cat. No.: B8770120
CAS No.: 62826-24-8
M. Wt: 162.23 g/mol
InChI Key: ITOJQTFMOWSKDG-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)methyl]oxirane (IUPAC name: 2-(4-ethylphenyl)oxirane; CAS 169272-14-4) is an epoxide derivative featuring a 4-ethylphenyl group attached to the oxirane ring. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.2 g/mol and a liquid state at room temperature (storage at 4°C) . The compound’s structure (SMILES: CCC1=CC=C(C=C1)C2CO2) highlights the ethyl substituent at the para position of the benzene ring, which introduces steric bulk and moderate electron-donating effects. Epoxides like this are valued for their reactivity in ring-opening reactions, making them intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

CAS No.

62826-24-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O/c1-2-9-3-5-10(6-4-9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3

InChI Key

ITOJQTFMOWSKDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physical Properties

The table below compares 2-(4-ethylphenyl)oxirane with key analogues, emphasizing substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics Applications References
2-(4-Ethylphenyl)oxirane 4-Ethylphenyl C₁₀H₁₂O 148.2 Moderate electrophilicity; steric hindrance from ethyl group. Liquid at RT. Organic synthesis intermediates
2-(4-Methylphenyl)oxirane 4-Methylphenyl C₉H₁₀O 134.18 Reduced steric bulk vs. ethyl; higher volatility. Agrochemical precursors
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxymethyl C₉H₉NO₄ 195.17 High electrophilicity (electron-withdrawing nitro group); solid state. Reactive intermediates, pharmaceuticals
2-(4-Ethyl-3-methoxybenzyl)oxirane 4-Ethyl-3-methoxybenzyl C₁₃H₁₈O₂ 206.28 Methoxy group enhances resonance stabilization; floral/fresh odor profile. Fragrance industry
Oxirane, 2-[[2-(4-ethylphenoxy)ethoxy]methyl]- 4-Ethylphenoxy-ethoxy-methyl C₁₃H₁₈O₃ 222.28 Ether linkage improves solubility in polar solvents; higher molecular weight. Plasticizers, surfactants
2-[(4-Ethenylphenoxy)methyl]oxirane 4-Vinylphenoxymethyl C₁₁H₁₂O₂ 176.21 Vinyl group enables polymerization potential. Polymer precursors

Key Comparative Insights

Steric and Electronic Effects
  • Ethyl vs. However, the ethyl group’s electron-donating nature slightly stabilizes the epoxide ring relative to electron-withdrawing substituents .
  • Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 2-[(4-nitrophenoxy)methyl]oxirane) exhibit heightened electrophilicity, accelerating reactions with nucleophiles like amines or thiols. This contrasts with the ethylphenyl variant, which requires stronger catalysts for similar transformations .
Functional Group Influence
  • Methoxy and Ethoxy Linkages: The methoxy group in 2-(4-ethyl-3-methoxybenzyl)oxirane provides resonance stabilization, reducing epoxide reactivity while imparting distinct olfactory properties (floral, lime notes) . Ethoxy-containing analogues (e.g., ) enhance hydrophilicity, broadening utility in surfactant formulations .
  • Fluorinated Derivatives : Highly fluorinated oxiranes (e.g., ) demonstrate exceptional thermal stability and chemical resistance, suited for agrochemicals operating in extreme conditions—a niche where ethylphenyl derivatives are less effective .

Research Findings and Data Tables

Reactivity in Oxirane-Opening Reactions

  • Acid-Catalyzed Cleavage : Ethylphenyl oxiranes show slower reaction kinetics with oleic acid compared to epoxy esters (e.g., ), due to lower ring strain and steric shielding .
  • Amine Reactivity: Fluorinated oxiranes () undergo rapid aminolysis, whereas ethylphenyl derivatives require elevated temperatures (>100°C) for comparable conversion rates .

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